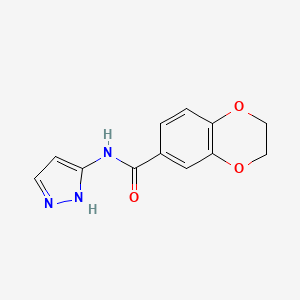
N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as PBDT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzodioxine derivatives, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood. However, it has been proposed that N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its biological activities by inhibiting the activity of specific enzymes and receptors involved in various signaling pathways. For instance, N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation.
Biochemical and Physiological Effects:
N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been reported to exhibit several biochemical and physiological effects. For instance, N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Moreover, N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various inflammatory diseases.
実験室実験の利点と制限
N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for use in lab experiments. For instance, it is relatively easy to synthesize and purify, making it readily available for research purposes. Moreover, N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to exhibit potent biological activities at low concentrations, making it a promising lead compound for drug development.
However, there are also some limitations associated with the use of N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments. For instance, its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects. Moreover, N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has not been extensively evaluated for its toxicity and pharmacokinetic properties, which are essential for drug development.
将来の方向性
Several future directions can be explored to further investigate the potential applications of N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. For instance, more studies are needed to elucidate its mechanism of action and identify its molecular targets. Moreover, further studies are needed to evaluate its toxicity and pharmacokinetic properties, which are essential for drug development.
Furthermore, N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can also be evaluated for its potential as a therapeutic agent for the treatment of other diseases, such as diabetes and cardiovascular diseases. Additionally, N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be modified to improve its pharmacological properties, such as its solubility and bioavailability, which can enhance its efficacy as a therapeutic agent.
Conclusion:
In conclusion, N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound that has shown promising applications in scientific research, particularly in the field of medicinal chemistry. It exhibits potent biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial activities. However, more studies are needed to fully understand its mechanism of action and evaluate its toxicity and pharmacokinetic properties. Overall, N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a promising lead compound for drug development, and further research is needed to explore its potential applications in various fields.
合成法
The synthesis of N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with 1H-pyrazole-5-carboxamidine in the presence of a suitable coupling agent. The reaction yields N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide as a white crystalline solid, which can be purified by recrystallization.
科学的研究の応用
N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has shown promising applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit potent anti-inflammatory, anti-tumor, and anti-bacterial activities. Moreover, N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been evaluated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c16-12(14-11-3-4-13-15-11)8-1-2-9-10(7-8)18-6-5-17-9/h1-4,7H,5-6H2,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJXYWYGHFWNBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[4-[[2-(4-bromophenyl)acetyl]amino]pyrazol-1-yl]acetate](/img/structure/B7572193.png)
![4-methyl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]quinolin-2-amine](/img/structure/B7572196.png)
![[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-hydroxy-5-methylphenyl)methanone](/img/structure/B7572198.png)
![N-[[1-(5-cyano-6-methylpyridine-2-carbonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B7572204.png)
![Methyl 2-[(2,5-dimethoxybenzoyl)amino]-2-phenylacetate](/img/structure/B7572208.png)
![Ethyl 2-[(2,3-dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl)amino]acetate](/img/structure/B7572218.png)
![Ethyl 2-[[2-(trifluoromethoxy)phenyl]sulfonylamino]acetate](/img/structure/B7572226.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetamide](/img/structure/B7572232.png)
![4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B7572237.png)
![N-(4-fluorophenyl)-5-[[6-(propan-2-ylamino)purin-9-yl]methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7572251.png)
![[2-[(Dimethylamino)methyl]piperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B7572264.png)
![2-(1H-indol-3-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B7572273.png)
![N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine](/img/structure/B7572281.png)